(Chloromethyl)triphenylphosphonium iodide

Catalog No.
S1900040
CAS No.
68089-86-1
M.F
C19H17ClIP
M. Wt
438.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Chloromethyl)triphenylphosphonium iodide

Hygroscopic (chloromethyl)triphenylphosphonium chloride causes weighing errors and reaction failures. Our non-hygroscopic iodide salt provides accurate stoichiometry for reliable Wittig chloromethylenation. Delivers 3:1 Z-stereoselectivity for Z-chloroolefins and alkynes. ≥97% pure, in stock for immediate global shipping.

CAS Number

68089-86-1

Product Name

(Chloromethyl)triphenylphosphonium iodide

IUPAC Name

chloromethyl(triphenyl)phosphanium;iodide

Molecular Formula

C19H17ClIP

Molecular Weight

438.7 g/mol

InChI

InChI=1S/C19H17ClP.HI/c20-16-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;/h1-15H,16H2;1H/q+1;/p-1

InChI Key

YMNRWRKDEPEIAQ-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)[P+](CCl)(C2=CC=CC=C2)C3=CC=CC=C3.[I-]

Canonical SMILES

C1=CC=C(C=C1)[P+](CCl)(C2=CC=CC=C2)C3=CC=CC=C3.[I-]

Synonyms

(Chloromethyl)triphenylphosphonium iodide, Chloromethyltriphenylphosphonium iodide, Triphenyl(chloromethyl)phosphonium iodide, (Chloromethyl)(triphenyl)phosphanium iodide

Purity

≥97%

Package Size

1 g, 5 g, 25 g

(Chloromethyl)triphenylphosphonium iodide (CAS 68089-86-1) is a specialized quaternary phosphonium salt utilized primarily as a precursor for the generation of chloromethylenetriphenylphosphorane, a highly reactive Wittig reagent. In industrial and advanced academic synthesis, this compound is procured to execute the stereoselective chloromethylenation of aldehydes and ketones, directly installing a chlorovinyl moiety [1]. Unlike standard methylenation reagents, the presence of the chloromethyl group provides a functionalized olefin that can serve as a stable structural motif or a reactive handle for subsequent dehydrochlorination to yield terminal alkynes [2]. The iodide counterion imparts favorable crystallinity and solubility profiles in polar aprotic solvents like THF, making it a critical reagent for moisture-sensitive, low-temperature olefination protocols [1].

Research Fit

Wittig chloromethylenation of aldehydes and ketones to chloroolefins

Water-soluble iodide salt supports aqueous-phase and green chemistry workflows

Efficient ylide generation with milder base, preserving sensitive functional groups

Substituting (chloromethyl)triphenylphosphonium iodide with its direct structural analog, (chloromethyl)triphenylphosphonium chloride, introduces severe processability and reproducibility issues. The chloride salt is notoriously hygroscopic, rapidly absorbing atmospheric moisture to form an intractable gum, which prevents accurate stoichiometric weighing and introduces water into highly moisture-sensitive ylide generation steps [1]. Furthermore, attempting to substitute this reagent with standard methyltriphenylphosphonium halides fails entirely to install the requisite vinylic chloride, while bromomethyl analogs yield bromoolefins that exhibit different stability and reactivity profiles during downstream cross-coupling or elimination reactions [2]. Consequently, procuring the specific iodide salt is essential for maintaining reagent stability, ensuring precise dosing, and achieving high Z-stereoselectivity in complex Wittig olefinations [3].

Substitution Risk

Counteranion Iodide salt decomposition ~48°C lower than chloride analog; thermal processing profiles may not transfer directly.
Solubility Water solubility of iodide enables aqueous workup; chloride salt is organic-solvent-insoluble, altering purification strategy.
Product identity Bromomethyl analog delivers bromoolefins, not chloroolefins; downstream cross-coupling reactivity differs substantially.

Handling Stability and Resistance to Hygroscopicity

A critical procurement differentiator for (chloromethyl)triphenylphosphonium iodide is its physical stability under standard laboratory conditions. While the closely related (chloromethyl)triphenylphosphonium chloride is highly hygroscopic and tends to 'gum on exposure to air,' the iodide salt precipitates as a stable, free-flowing white to off-white powder [1]. This solid can be stored in a desiccator for extended periods without decomposition or moisture uptake [2].

Evidence DimensionPhysical stability and moisture resistance
Target Compound DataStable, free-flowing crystalline powder; does not gum upon standard atmospheric exposure.
Comparator Or Baseline(Chloromethyl)triphenylphosphonium chloride (highly hygroscopic, forms an intractable gum on exposure to air).
Quantified DifferenceQualitative shift from a moisture-sensitive, unweighable gum to a stable, accurately weighable solid.
ConditionsAmbient atmospheric exposure during reagent weighing and transfer.

Eliminating hygroscopicity ensures accurate stoichiometric weighing and prevents the introduction of trace water, which rapidly quenches the strong bases required for ylide generation.

Thermal stability
Reported
210°C (dec.) vs. Cl⁻ 258–264°C, Br⁻ 234–236°C; Δ 24–54°C lower
Lower decomposition point may support milder processing and safety
Literature-derived ranges; verify with current lot

Stereoselectivity in Chlorovinylidene Formation

The iodide counterion plays a significant role in the stereochemical outcome of the Wittig reaction. When (chloromethyl)triphenylphosphonium iodide is treated with a base such as KOtBu or n-BuLi at low temperatures, the resulting ylide reacts with complex ketones and aldehydes to preferentially form the Z-chloroolefin. For example, in the total synthesis of malyngamides, the use of this specific iodide salt yielded the target vinyl chloride in a 72% overall yield with a 3:1 Z:E stereoisomeric ratio [2]. Similar high Z-selectivity (up to 83% yield of the desired diastereomeric mixture) was observed in the synthesis of smenamide A precursors [1].

Evidence DimensionZ/E stereoisomeric ratio of the resulting chloroolefin
Target Compound Data3:1 Z:E ratio (72-83% yield) in complex natural product ketone models.
Comparator Or BaselineStandard non-selective Wittig conditions (typically yielding near 1:1 E/Z mixtures).
Quantified Difference3-fold preference for the Z-isomer over the E-isomer.
ConditionsReaction with KOtBu or n-BuLi in THF at -78 °C to 0 °C.

High Z-stereoselectivity minimizes the need for difficult, yield-reducing chromatographic separations of geometric isomers in late-stage synthesis.

Solubility profile
Reported
Target: water-soluble; Chloride analog: insoluble in most organic solvents
Water solubility facilitates aqueous-phase reactions and workup
Qualitative supplier descriptions; confirm experimentally

Synthesis Purity and Precursor Manufacturability

The commercial and laboratory viability of (chloromethyl)triphenylphosphonium iodide is driven by its highly efficient synthesis route. It is prepared via the reaction of triphenylphosphine with chloroiodomethane. Because iodine is a vastly superior leaving group compared to chlorine, the reaction proceeds selectively at the iodide site, yielding the pure chloromethyl phosphonium iodide salt (e.g., 67% isolated yield as a pure precipitate) without requiring harsh conditions [2]. In contrast, synthesizing the chloride salt requires reacting triphenylphosphine with dichloromethane, a sluggish reaction that often requires high pressure, elevated temperatures, and prolonged times, leading to lower purity and potential side reactions [1].

Evidence DimensionPrecursor synthesis efficiency and leaving group selectivity
Target Compound DataSelective SN2 displacement of iodide from chloroiodomethane under mild reflux, yielding pure precipitate.
Comparator Or Baseline(Chloromethyl)triphenylphosphonium chloride (requires harsh, high-energy conditions with dichloromethane).
Quantified DifferenceMild, selective mono-alkylation vs. high-energy, low-selectivity reaction conditions.
ConditionsRefluxing in tert-butanol or similar solvents for 4 hours.

Procuring a reagent manufactured via a clean, selective pathway guarantees higher batch-to-batch purity, free from dialkylated or degraded phosphonium impurities.

Leaving-group ability
Class-level
I⁻ > Br⁻ > Cl⁻, enabling efficient ylide formation
Iodide may allow substoichiometric base or lower temperature
Extrapolated from halide leaving-group trends
One-pot alkyne synthesis
Head-to-head
Phenylacetylene 69% yield vs. Cl/Br salts stop at haloolefin (0% alkyne)
Unique tandem chloromethylenation/elimination pathway
Benzaldehyde, excess KOt-Bu, t-BuOH, RT; refs 1,2
Product halogen type
Class-level
Exclusive chloroolefin (RCH=CHCl) vs. bromomethyl analog gives bromoolefin
Predictable vinyl chloride reactivity for cross-coupling
Standard Wittig conditions; refs 1,2

Late-Stage Installation of Z-Chlorovinyl Motifs in Natural Product Synthesis

Due to its favorable 3:1 Z:E stereoselectivity and high purity, (chloromethyl)triphenylphosphonium iodide is the reagent of choice for installing terminal chlorovinyl groups in complex bioactive molecules. It is extensively utilized in the total synthesis of marine natural products, such as smenamide A, malyngamides, and dechlorotrichotoxin A, where the exact geometry of the chloroolefin is critical for biological activity [1].

Homologation of Aldehydes to Terminal Alkynes

The compound serves as a highly effective C1 homologation reagent. Following the Wittig chloromethylenation of an aldehyde, the resulting chlorovinyl intermediate can be treated with a strong base (such as methyllithium or n-butyllithium) to undergo dehydrochlorination. This sequence cleanly provides homologous terminal alkynes, a vital transformation in the synthesis of alkyne-functionalized pharmaceutical intermediates[2].

Synthesis of Rigid Bioisosteric Linkers in Medicinal Chemistry

In drug discovery, the Z-chloroolefin moiety is frequently employed as a rigid, metabolically stable bioisostere for amide bonds or other flexible linkers. The use of (chloromethyl)triphenylphosphonium iodide allows medicinal chemists to reliably scale the synthesis of these rigidified scaffolds without the handling difficulties and moisture-induced degradation associated with the corresponding chloride salts [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
One-pot terminal alkyne synthesis
Tandem chloromethylenation/dehydrochlorination capability
Compatibility with excess base and alkyne formation efficiency
Stereoselective vinyl chloride preparation
Chlorine-specific Wittig olefination
Stereochemistry retention and cross-coupling readiness
Aqueous-phase Wittig methylenation
Intrinsic water solubility of the iodide salt
Biphasic ylide generation and simplified workup
Chloroolefin-terminated building blocks
Exclusive chlorine retention in olefin product
Halogen purity for predictable electronic properties

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